6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 720672-18-4
VCID: VC21426336
InChI: InChI=1S/C17H9FN4O2S/c18-11-5-3-10(4-6-11)12-7-8-14(24-12)16-21-22-15(13-2-1-9-23-13)19-20-17(22)25-16/h1-9H
SMILES: C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F
Molecular Formula: C17H9FN4O2S
Molecular Weight: 352.3g/mol

6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 720672-18-4

Cat. No.: VC21426336

Molecular Formula: C17H9FN4O2S

Molecular Weight: 352.3g/mol

* For research use only. Not for human or veterinary use.

6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 720672-18-4

Specification

CAS No. 720672-18-4
Molecular Formula C17H9FN4O2S
Molecular Weight 352.3g/mol
IUPAC Name 6-[5-(4-fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H9FN4O2S/c18-11-5-3-10(4-6-11)12-7-8-14(24-12)16-21-22-15(13-2-1-9-23-13)19-20-17(22)25-16/h1-9H
Standard InChI Key QPZFOPHCYYAYTC-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F
Canonical SMILES C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F

Introduction

Structural Characteristics

Molecular Structure

The compound features a complex molecular architecture with several key structural components that contribute to its chemical and biological properties. The central triazolo[3,4-b] thiadiazole system provides a planar core structure, while the attached furanyl and fluorophenyl groups create a three-dimensional arrangement that can interact with biological targets in specific ways.

Based on studies of similar triazolothiadiazole derivatives, this compound likely exhibits a molecular conformation where the triazolothiadiazole core maintains planarity, which is crucial for biological recognition. The furanyl groups attached at positions 3 and 6 of the triazolothiadiazole ring likely contribute to electron density distribution across the molecule. Similar to related structures, the fluorophenyl group may orient at an angle to the plane of the core structure, as observed in compounds like 5-[(4-Chlorophenyl)diazenyl]-2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methylthiazole .

Physical Properties

Based on the properties of similar triazolothiadiazole derivatives, the following physical characteristics can be anticipated for this compound:

PropertyExpected CharacteristicBasis for Estimation
Physical AppearanceCrystalline solidCommon form for similar compounds
ColorLight brown to white crystalsObserved in similar derivatives
Melting Point160-180°C rangeBased on similar triazolothiadiazole compounds
SolubilitySoluble in DMF, DMSO, chloroform; poorly soluble in water and alcoholsTypical solubility pattern for heterocyclic compounds
StabilityStable at room temperature under normal conditionsCommon characteristic of triazolothiadiazole scaffolds

Spectroscopic Characteristics

While specific spectroscopic data for the target compound is limited in the available literature, the expected spectroscopic features can be inferred from related structures:

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands at:

  • 3050-3100 cm⁻¹ (aromatic C-H stretching)

  • 1600-1620 cm⁻¹ (C=N stretching of the triazole ring)

  • 1540-1580 cm⁻¹ (aromatic ring stretching)

  • 1450-1480 cm⁻¹ (heterocyclic ring vibrations)

  • 1220-1240 cm⁻¹ (C-F stretching)

  • 1150-1170 cm⁻¹ (C-O-C stretching of furan rings)

Similar triazolothiadiazole derivatives show IR bands at 3056 (m), 1610 (m), 1466 (s), 1226 (m) cm⁻¹, which would also be expected in our target compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely exhibit the following characteristic signals:

  • Furanyl protons: Multiple signals in the range of δ 6.5-7.8 ppm

  • Fluorophenyl ring protons: Characteristic doublet patterns around δ 7.2-8.4 ppm, with coupling influenced by the fluorine atom

Similar compounds show ¹H NMR signals like: "δ 8.40–8.44 (m, 2H, ArH), 7.87 (d, 2H, J = 6.7 Hz, ArH), 7.58 (d, 2H, J = 6.7 Hz, ArH), 7.25 (t, 2H, J = 8.7 Hz, ArH)" .

Synthesis Methods

General Synthetic Approaches

The synthesis of triazolo[3,4-b] thiadiazole derivatives typically follows established procedures involving multiple steps. Based on methods described for similar compounds, the following synthetic approaches are most relevant:

From 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This approach begins with the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are then cyclized with appropriate carboxylic acids or their derivatives. The process typically involves:

  • Synthesis of substituted benzoyl hydrazines from benzoic acid esters and hydrazine hydrate

  • Reaction with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate intermediates

  • Cyclization with hydrazine hydrate to produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

  • Condensation with appropriate carboxylic acids to form the final triazolothiadiazole system

Biological Activities

Pharmacological Profile

Triazolothiadiazole derivatives are known to exhibit diverse biological activities. While specific activity data for 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole is limited, the following activities can be anticipated based on structural similarities to other compounds in this class:

Antimicrobial Activity

Triazolothiadiazole derivatives frequently demonstrate significant antibacterial and antifungal properties. The biological activity testing procedures for similar compounds typically include:

"The antimicrobial activity was performed by using the agar disc-diffusion method. The antimicrobial activity was evaluated by measuring the zone of inhibition against the test microorganisms. Each antimicrobial assay was performed in triplicate and mean values were reported."

Structure-Activity Relationships

Several structural features in 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole potentially contribute to its biological activities:

Research on similar compounds has shown that "4-methoxyphenyl and aliphatic acyl group substitutions displayed large enhancement of the affinity and selectivity for human adenosine A3 receptors" . Similar principles might apply to our target compound, with the fluorophenyl group potentially influencing binding properties.

Comparative Analysis

Structural Analogs and Their Properties

A comparison with structurally related compounds provides insights into the potential properties of 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole:

CompoundStructural RelationshipPropertiesReference
6-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)- triazolo[3,4-b][1,3,] thiadiazoleContains fluorophenyl group and triazolothiadiazole coreLight brown crystals, m.p. 162–164°C, IR: 3031 (m), 2962 (s), 1608 (m) cm⁻¹
6-(4-(tert-butyl)phenyl)-3-(2-fluorophenyl)- triazolo[3,4-b] thiadiazolePosition isomer with fluorophenyl groupLight brown crystals, m.p. 175–177°C, IR: 3056 (m), 2964 (m), 1610 (m) cm⁻¹
N-[3-(4-methoxy-phenyl)- thiadiazol-5-yl]-acetamideDifferent core structure, but contains thiadiazoleKi value of 0.79 nM at adenosine A3 receptors

The differences in substitution patterns and structural features between these compounds would be expected to result in distinct biological activity profiles, highlighting the importance of specific molecular arrangements.

Advantages

  • The presence of multiple heterocyclic rings may enable interactions with various biological targets

  • The fluorine atom potentially enhances metabolic stability and membrane permeability

  • The planar core structure might facilitate intercalation with DNA or binding to protein pockets

Limitations

  • The complex structure might present synthetic challenges and low yields

  • Limited water solubility could affect bioavailability

  • Potential toxicity issues related to the furan rings, which can be metabolically activated

Future Research Directions

Methodological Improvements

Several areas warrant further investigation to enhance the understanding and utility of this compound:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive characterization using advanced analytical techniques such as 2D NMR and X-ray crystallography

  • Development of structure-activity relationship studies through the synthesis of structural analogs

  • Investigation of formulation strategies to address potential solubility issues

  • Detailed toxicological evaluations to establish safety profiles

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